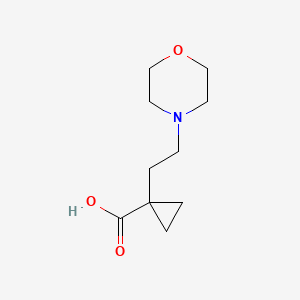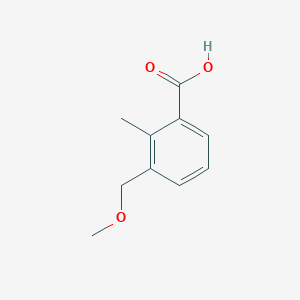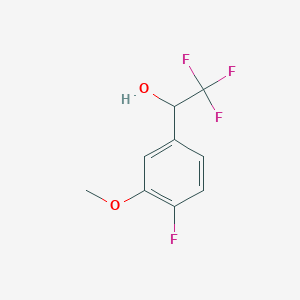![molecular formula C12H14ClFN2S B13587881 2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]propan-2-aminehydrochloride](/img/structure/B13587881.png)
2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]propan-2-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-amine hydrochloride is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group at the 2-position and a propan-2-amine group at the 4-position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Métodos De Preparación
The synthesis of 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-amine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Attachment of the Propan-2-amine Group: The propan-2-amine group can be attached through reductive amination, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.
Análisis De Reacciones Químicas
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the thiazole ring or the amine group is oxidized to form corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles like halogens or alkyl groups. Major products formed from these reactions include oxides, nitroso derivatives, amines, and alcohols .
Aplicaciones Científicas De Investigación
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-amine hydrochloride has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is explored for its potential use in the treatment of bacterial, fungal, and inflammatory diseases due to its diverse biological activities.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects .
Comparación Con Compuestos Similares
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-amine hydrochloride can be compared with other thiazole derivatives, such as:
2-(4-chlorophenyl)-1,3-thiazole: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different biological activities.
2-(4-methylphenyl)-1,3-thiazole: The presence of a methyl group instead of a fluorophenyl group can also affect the compound’s properties and activities.
2-(4-ethoxyphenyl)-1,3-thiazole: The ethoxy group introduces different steric and electronic effects compared to the fluorophenyl group.
Propiedades
Fórmula molecular |
C12H14ClFN2S |
|---|---|
Peso molecular |
272.77 g/mol |
Nombre IUPAC |
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H13FN2S.ClH/c1-12(2,14)10-7-16-11(15-10)8-3-5-9(13)6-4-8;/h3-7H,14H2,1-2H3;1H |
Clave InChI |
UWJWHEKRXYTWIO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-4-chlorofuro[3,2-d]pyrimidine](/img/structure/B13587801.png)
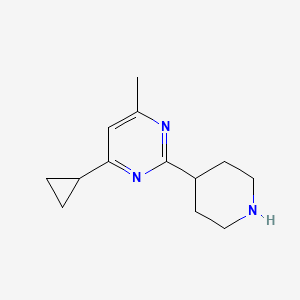


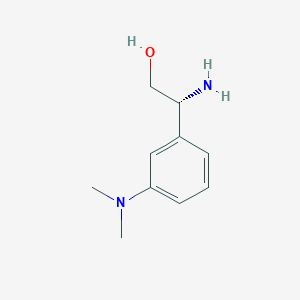

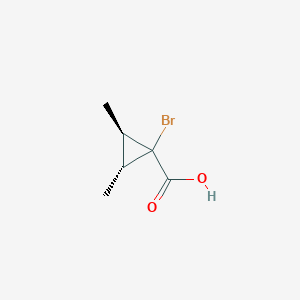
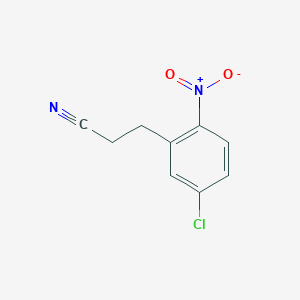
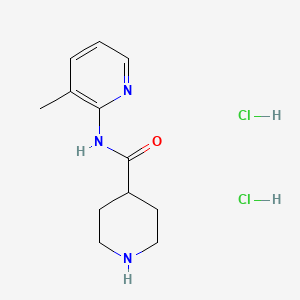

![4-[(1S)-1-aminoethyl]-2-methoxyphenol](/img/structure/B13587874.png)
